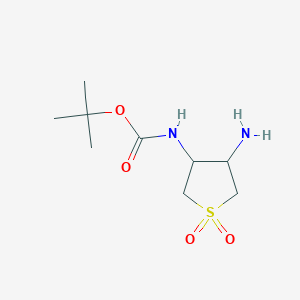![molecular formula C9H17ClN4O B2516338 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2470279-12-8](/img/structure/B2516338.png)
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential in pharmaceutical applications. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the interaction of intermediates with different reagents. For instance, the synthesis of triazine derivatives from an intermediate chromeno pyrimidine compound was demonstrated, which could be related to the synthesis of triazole derivatives . Additionally, a one-pot synthesis method for 4-acetyl-5-methyl-1,2,3-triazole regioisomers was reported, which could potentially be adapted for the synthesis of the compound . Moreover, the alkylation of 5-amino-1-methyl-1H-1,2,4-triazole to form geminal bis(heteroarylium) salts under mild conditions could provide insights into the synthesis of related triazole compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their chemical reactivity and biological activity. The crystal structure of a related triazole compound was studied, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . This information could be useful in predicting the molecular conformation and interactions of "4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride".
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, the reaction of a triazole compound with chloroacetonitrile furnished a novel compound , and the synthesis of a Hg(II) complex from a triazole derivative was reported . These studies demonstrate the reactivity of triazole rings and their ability to form diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The fluorescent behavior of triazole regioisomers was investigated, showing that substituents can significantly affect these properties . Additionally, the physicochemical properties, including antioxidant activity and lipophilicity, of novel triazole derivatives were assessed, providing a comparison to standard antioxidants and insights into their behavior in non-aqueous solvents .
Applications De Recherche Scientifique
Corrosion Inhibition
Research on 4H-1,2,4-triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), has demonstrated their effectiveness in protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. These derivatives act as corrosion inhibitors by adsorbing onto the steel surface, with their efficiency influenced by the type and nature of substituents within the inhibitor molecule. Studies indicate that these triazoles, including those structurally related to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride, are mixed-type inhibitors that can achieve high inhibition efficiency, with 4-MTHT reaching up to 99.6% at specific concentrations (Bentiss et al., 2007).
Antimicrobial and Antitumor Activities
Compounds structurally related to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride have shown significant antimicrobial and potential antitumor activities. For example, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including 1,2,4-triazole derivatives, exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents. Moreover, these compounds have been explored for their antitumor activities, demonstrating promising results in inhibitory activities against specific proteins involved in cancer progression, such as the SHP2 protein (Bektaş et al., 2007).
Enzyme Inhibition
Research has also focused on the enzyme inhibition properties of triazole derivatives. Specifically, studies on the synthesis and characterization of new 1,2,4-triazole derivatives have highlighted their potential as enzyme inhibitors, with some derivatives showing significant activity. This suggests that 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride and its related compounds could be valuable in the development of new therapeutic agents targeting specific enzymes involved in disease processes (Isloor et al., 2009).
Pharmaceutical Development
In the realm of pharmaceuticals, triazole derivatives, including those related to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride, have been explored for their potential as drug candidates. Their high solubility and efficacy in pre-clinical tests for conditions like emesis and depression point to their potential utility in clinical settings. The development of these compounds involves intricate synthesis processes, highlighting the complexity and potential of triazole derivatives in therapeutic applications (Harrison et al., 2001).
Propriétés
IUPAC Name |
4-methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVLGBXUJLOOZ-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C2=NNC(=O)N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C2=NNC(=O)N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)
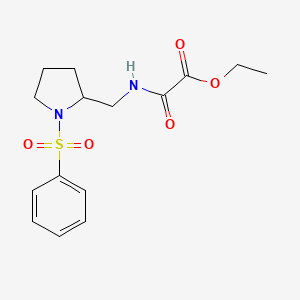
![1-[4-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2516259.png)
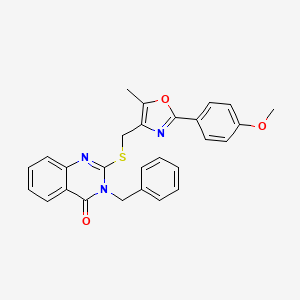
![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)
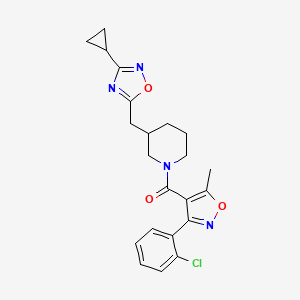
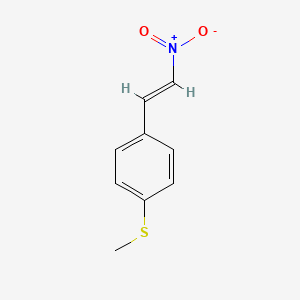

![Benzyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2516269.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)
![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)
